N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(14-2)10(13)7-3-4-8-9(5-7)15-6-11-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMKIKSJOTLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)N=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization reactions are fundamental in forming the thiazole ring structure. One efficient method involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate and bromine in glacial acetic acid. This process allows for the rapid generation of benzo[d]thiazole derivatives, which can be further modified to yield N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide.
- Dissolve methyl 4-aminobenzoate and potassium thiocyanate in glacial acetic acid.
- Stir the mixture at room temperature for 45 minutes, then cool to 10 °C.
- Add bromine dropwise and stir overnight.
- Basify the mixture to pH 8 using ammonia solution, filter, and dry the product.
Amidation Reactions
Amidation is crucial for introducing the carboxamide group into the thiazole framework. A common approach involves using thiazole carboxylic acids reacted with amines under coupling conditions.
- Dissolve a thiazole carboxylic acid in dichloromethane (DCM).
- Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP (4-Dimethylaminopyridine).
- Stir under an inert atmosphere until the reaction is complete.
- Purify the resulting product via column chromatography.
One-Pot Multicomponent Reactions
Recent advances have introduced one-pot multicomponent reactions as a versatile method for synthesizing complex compounds like this compound.
- Combine all reactants, including an amine, a thiazole precursor, and a suitable coupling agent in a solvent such as DCM.
- Stir under reflux conditions for several hours.
- Isolate the product through standard workup procedures including filtration and solvent evaporation.
- Data Table: Synthesis Summary
| Method | Key Reagents & Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Cyclization | Methyl 4-aminobenzoate, KSCN, Bromine, Acetic Acid | Variable | Filtration |
| Amidation | Thiazole Carboxylic Acid, DCC, DMAP | High | Column Chromatography |
| One-Pot Multicomponent | Thiazole precursor, Amine, DCC | Moderate | Standard Workup |
The synthesis of this compound can be achieved through various methods including cyclization reactions, amidation techniques, and one-pot multicomponent reactions. Each method has its advantages regarding yield and complexity of reaction conditions. Continued research into these preparation methods will enhance our understanding of this compound's potential applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2 and 6 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazoles, aminobenzothiazoles, and thiobenzothiazoles.
Scientific Research Applications
Structural Overview
N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide features a benzo[d]thiazole core structure with methoxy and methyl substituents. This configuration contributes to its chemical reactivity and biological activity, especially in interactions with various biological targets.
Antibacterial Applications
Research indicates that compounds related to this compound exhibit significant antibacterial properties, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making their inhibitors potential candidates for antibacterial therapies.
Case Study: Efficacy Against Resistant Strains
In a study evaluating the antibacterial activity of related benzothiazole compounds, it was found that certain derivatives displayed improved activity against efflux-defective strains of E. coli, suggesting that modifications to the core structure can enhance therapeutic efficacy .
| Compound | MIC Value (mM) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | E. coli JW5503 |
| Benzothiazole derivative 18b | 25 | E. coli |
Anticancer Properties
This compound is also being investigated for its anticancer properties. Structural modifications have led to the development of analogs that show enhanced antiproliferative activity against various cancer cell lines.
Case Study: Structure-Activity Relationship
A structure-activity relationship study highlighted that modifications at specific positions on the thiazole ring can significantly enhance anticancer activity, with some compounds showing IC50 values in the low nanomolar range .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| SMART compound A |
Mechanism of Action
The mechanism of action of N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as proteins related to cell signaling and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Position 2 Modifications: Acetamido (e.g., 22) and piperidinyl (e.g., 8l, 5a) substituents are common.
- Position 6 Carboxamide Substituents : Aromatic groups (e.g., 4-chlorophenyl in 8l ) improve lipophilicity, whereas sulfonamido linkers (e.g., 28 ) reduce synthetic yields but enable diverse pharmacophore attachments .
- Synthetic Efficiency : Yields vary widely (20–89%), influenced by substituent complexity. Chromatography with DCM:MeOH or EtOAc:Hex is standard for purification .
Key Observations :
- Antimicrobial Activity : Piperidinyl derivatives (e.g., 5a ) exhibit broad-spectrum activity, though potency is moderate compared to clinical antibiotics .
- Structural-Activity Relationships (SAR): Electron-Withdrawing Groups: 4-Chlorophenyl (e.g., 8l) enhances Hsp90 binding via hydrophobic interactions . Hydrophilic Linkers: Pyridinylamino propyl groups (e.g., 22) improve solubility and kinase affinity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- LogP and Solubility : Acetamido derivatives (e.g., 22 ) exhibit lower LogP values (~2.8) compared to chlorophenyl analogs (~3.5), suggesting better aqueous solubility .
- Thermal Stability : High melting points (>200°C) for sulfonamido-linked compounds (e.g., 22 , 28 ) indicate strong crystalline packing .
Biological Activity
N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, which is characterized by a thiazole ring fused to a benzene ring. This structural feature is significant as it contributes to the compound's biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNA replication and repair.
- Cell Signaling Interference : It can alter protein functions by binding to active sites on proteins, affecting cell signaling pathways.
- Apoptosis Induction : this compound has been shown to promote apoptosis in cancer cells, contributing to its potential as an anticancer agent .
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds within the benzothiazole class. For instance:
- Cytotoxic Effects : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
These results suggest that the compound has significant antiproliferative activity, particularly against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116).
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- Antibacterial Activity : The compound has shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values are reported in Table 2.
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity against strains like Candida albicans, showing promising results that warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Studies : In a study evaluating thiazole derivatives, this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, providing insights into its mechanism of action against cancer cells .
- In Vivo Studies : Preliminary animal studies are being conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in treating tumors, with early results indicating favorable outcomes.
Q & A
Q. What are the recommended synthetic routes for preparing N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Weinreb Amide Formation : React benzo[d]thiazole-6-carboxylic acid with N,O-dimethylhydroxylamine using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to introduce the N-methoxy-N-methyl group .
Thiazole Functionalization : Optimize substituent placement using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Key Considerations: Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography or recrystallization.
Q. How is the purity and structure of this compound validated?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.3–3.5 ppm, methyl groups at δ 2.8–3.1 ppm) and aromatic backbone integrity .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- Melting Point : Compare observed values (e.g., 230–258°C) to literature to assess crystallinity and purity .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiparasitic Activity : Screen against Trypanosoma brucei or Leishmania infantum amastigotes using EC₅₀ assays (e.g., resazurin-based viability tests) .
- Enzyme Inhibition : Evaluate potency against targets like pteridine reductase-1 (PTR1) via spectrophotometric IC₅₀ measurements .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups at the benzothiazole 4-position to enhance target binding .
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy or cyano groups to improve metabolic stability .
- Pharmacokinetic Profiling : Use logP calculations and in vitro microsomal assays to balance lipophilicity and solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent parasite strains (e.g., T. brucei Lister 427) and incubation conditions (e.g., 37°C, 5% CO₂) .
- Combination Studies : Test synergy with existing drugs (e.g., methotrexate) to identify potentiating effects (Potentiating Index = 1.2–2.7) .
- Mechanistic Follow-Up : Use chemoproteomics (e.g., SLC15A4 inhibition studies) or RNA-seq to validate target engagement .
Q. How is in vivo bioavailability improved for this compound?
- Methodological Answer :
- Formulation : Co-administer with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility and oral absorption .
- Prodrug Design : Introduce ester or carbamate prodrug moieties at the carboxamide group for controlled release .
- Pharmacokinetic Analysis : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations and tissue distribution .
Q. What computational methods support the design of derivatives with enhanced activity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with PTR1 (PDB: 6H2O) and prioritize derivatives with lower binding energies .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with IC₅₀ values .
- ADMET Prediction : Employ SwissADME or pkCSM to forecast blood-brain barrier penetration and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
